2-(Chlormethyl)pyridiniumchlorid

Übersicht

Beschreibung

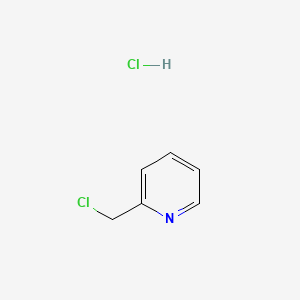

2-(Chloromethyl)pyridine hydrochloride (2-CMPHCl) is an organic compound that has been widely used in organic synthesis, as a reagent in various laboratory experiments, and as an intermediate in the production of pharmaceuticals. It is a colourless liquid with a pyridine-like odour and is miscible with water, alcohols, and most organic solvents. In addition, 2-CMPHCl is a versatile reagent that can be used in a variety of synthetic processes, including the synthesis of heterocyclic compounds, amines, and other organic compounds.

Wissenschaftliche Forschungsanwendungen

Synthese des Gd3+ Diethylentriaminpentaessigsäure-Bisamid-Komplexes

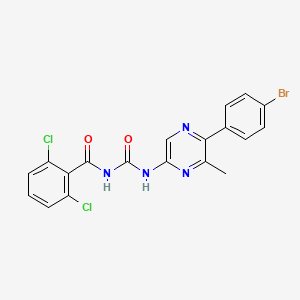

2-(Chlormethyl)pyridiniumchlorid wurde bei der Synthese des Gd3+ Diethylentriaminpentaessigsäure-Bisamid-Komplexes verwendet . Dieser Komplex ist ein Zn2±-sensitives Kontrastmittel für die Magnetresonanztomographie .

Basenkatalysierte Alkylierung von p-tert-Butylcalixaren

Diese Verbindung wurde als Reagenz bei der basenkatalysierten Alkylierung von p-tert-Butylcalixaren eingesetzt . Diese Reaktion ist im Bereich der organischen Chemie für die Synthese komplexer Moleküle von Bedeutung.

Basenkatalysierte Alkylierung von p-tert-Butylcalixaren in DMF

This compound wurde auch als Reagenz bei der basenkatalysierten Alkylierung von p-tert-Butylcalixaren in DMF verwendet . DMF (Dimethylformamid) ist ein häufig verwendetes Lösungsmittel in organischen Reaktionen.

Löslichkeitsstudien

Die Verbindung ist in Wasser, Aceton (10-50 mg/ml) und 95 % Ethanol (100 mg/ml) löslich . Diese Eigenschaft macht sie nützlich in verschiedenen chemischen Reaktionen und Prozessen, die ein lösliches Reagenz erfordern.

Assay-Entwicklung

Die Verbindung hat einen Assay (Titration ex Chlorid) von ≥97,5 bis ≤102,5% . Dies macht sie geeignet für den Einsatz in der Assay-Entwicklung und anderen analytischen Anwendungen.

Hygroskopiestudien

This compound ist hygroskopisch , d. h. es nimmt Feuchtigkeit aus der Luft auf. Diese Eigenschaft kann in bestimmten wissenschaftlichen Forschungsanwendungen nützlich sein, z. B. bei der Untersuchung der Auswirkungen von Luftfeuchtigkeit auf verschiedene chemische Reaktionen.

Wirkmechanismus

Target of Action

2-(Chloromethyl)pyridine hydrochloride, also known as 2-Picolyl chloride hydrochloride , is primarily used as a reagent in chemical reactions .

Mode of Action

As an alkylating agent , 2-(Chloromethyl)pyridine hydrochloride can donate a methyl group to other molecules in a reaction. This property is utilized in the synthesis of various compounds, including pyridine-containing ligands .

Biochemical Pathways

The specific biochemical pathways affected by 2-(Chloromethyl)pyridine hydrochloride depend on the context of its use. For instance, it has been used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent . In this case, the compound plays a role in the formation of the contrast agent, which can then interact with biochemical pathways involving zinc ions.

Pharmacokinetics

Like other chemicals, its absorption, distribution, metabolism, and excretion (adme) properties would be influenced by factors such as its chemical structure, solubility, and stability .

Result of Action

The result of the action of 2-(Chloromethyl)pyridine hydrochloride is the formation of new compounds through chemical reactions. For example, it has been used as a reagent in base catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF . The product of this reaction would have properties and actions distinct from the original 2-(Chloromethyl)pyridine hydrochloride.

Action Environment

The action of 2-(Chloromethyl)pyridine hydrochloride can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other chemicals, temperature, and pH . Additionally, it needs to be stored away from fire sources and oxidizing agents, and in a dry, ventilated place .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

2-(Chloromethyl)pyridine hydrochloride plays a significant role in biochemical reactions, particularly as an alkylating agent. It interacts with various enzymes, proteins, and other biomolecules through alkylation, which involves the transfer of an alkyl group to a substrate. This compound is known to react with nucleophilic sites on biomolecules, such as the amino groups of proteins and the nitrogen atoms in nucleic acids. These interactions can lead to modifications in the structure and function of the biomolecules, affecting their activity and stability .

Cellular Effects

The effects of 2-(Chloromethyl)pyridine hydrochloride on cells and cellular processes are profound. It influences cell function by modifying key cellular components through alkylation. This compound can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the alkylation of DNA by 2-(Chloromethyl)pyridine hydrochloride can lead to mutations and disruptions in gene expression, potentially causing cytotoxic effects .

Molecular Mechanism

At the molecular level, 2-(Chloromethyl)pyridine hydrochloride exerts its effects through alkylation. It binds to nucleophilic sites on biomolecules, forming covalent bonds that alter the structure and function of the target molecules. This can result in enzyme inhibition or activation, changes in gene expression, and disruptions in cellular processes. The alkylation of DNA by 2-(Chloromethyl)pyridine hydrochloride, for example, can lead to the formation of DNA adducts, which interfere with DNA replication and transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Chloromethyl)pyridine hydrochloride can change over time. The compound is known to be hygroscopic and should be stored under inert gas to maintain its stability. Over time, it can degrade, leading to a decrease in its efficacy. Long-term exposure to 2-(Chloromethyl)pyridine hydrochloride in in vitro or in vivo studies has shown that it can cause sustained alterations in cellular function, including persistent changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of 2-(Chloromethyl)pyridine hydrochloride vary with different dosages in animal models. At low doses, the compound may cause minimal or no adverse effects, while at higher doses, it can be toxic. Studies have shown that high doses of 2-(Chloromethyl)pyridine hydrochloride can lead to severe cytotoxicity, organ damage, and even mortality in animal models. It is crucial to determine the appropriate dosage to minimize toxic effects while achieving the desired biochemical outcomes .

Metabolic Pathways

2-(Chloromethyl)pyridine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and detoxification. The compound can undergo biotransformation, leading to the formation of metabolites that may have different biochemical properties and effects. Understanding the metabolic pathways of 2-(Chloromethyl)pyridine hydrochloride is essential for predicting its behavior and potential toxicity in biological systems .

Transport and Distribution

Within cells and tissues, 2-(Chloromethyl)pyridine hydrochloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and effects. For example, its accumulation in the nucleus can enhance its interaction with DNA, leading to more pronounced genetic effects .

Subcellular Localization

The subcellular localization of 2-(Chloromethyl)pyridine hydrochloride is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in the nucleus, for instance, allows it to interact directly with DNA and other nuclear components, affecting gene expression and cellular processes. Understanding the subcellular localization of 2-(Chloromethyl)pyridine hydrochloride is essential for elucidating its mechanism of action and potential therapeutic applications .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(Chloromethyl)pyridine hydrochloride involves the reaction of pyridine with chloromethyl methyl ether in the presence of hydrochloric acid.", "Starting Materials": [ "Pyridine", "Chloromethyl methyl ether", "Hydrochloric acid" ], "Reaction": [ "Add pyridine to a reaction flask", "Add chloromethyl methyl ether to the reaction flask", "Add hydrochloric acid to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and filter the resulting solid", "Wash the solid with water and dry it to obtain 2-(Chloromethyl)pyridine hydrochloride" ] } | |

| 6959-47-3 | |

Molekularformel |

C6H7Cl2N |

Molekulargewicht |

164.03 g/mol |

IUPAC-Name |

2-(chloromethyl)pyridine;hydron;chloride |

InChI |

InChI=1S/C6H6ClN.ClH/c7-5-6-3-1-2-4-8-6;/h1-4H,5H2;1H |

InChI-Schlüssel |

JPMRGPPMXHGKRO-UHFFFAOYSA-N |

SMILES |

C1=CC=NC(=C1)CCl.Cl |

Kanonische SMILES |

[H+].C1=CC=NC(=C1)CCl.[Cl-] |

melting_point |

257 to 261 °F (NTP, 1992) 166-173 °C |

| 6959-47-3 110656-58-1 |

|

Physikalische Beschreibung |

2-(chloromethyl)pyridine hydrochloride is an off-white chunky solid. (NTP, 1992) |

Piktogramme |

Corrosive; Irritant |

Verwandte CAS-Nummern |

4377-33-7 (Parent) |

Löslichkeit |

greater than or equal to 100 mg/mL at 72° F (NTP, 1992) |

Synonyme |

2-chloromethylpyridine 2-chloromethylpyridine hydrochloride 2-CMP |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-Chloro-5-(trifluoromethyl)phenyl]sulfonylazepane](/img/structure/B1212865.png)

![1-(8-Methyl-2,5,11,14-tetraoxa-8-azabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-yl)ethanol](/img/structure/B1212867.png)

![O-(3-[18F]Fluoropropyl)-L-tyrosine](/img/structure/B1212868.png)

![5,11,17,23-Tetrasulfo-25,26,27,28-tetramethoxycalix[4]arene](/img/structure/B1212869.png)

![3,7-Dimethyl-1-(phenylmethyl)-8-[(phenylmethyl)amino]purine-2,6-dione](/img/structure/B1212870.png)

![N-propan-2-yl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B1212872.png)